molecular formula C8H6N2O2 B11918035 1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine CAS No. 623945-74-4

1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine

Katalognummer: B11918035
CAS-Nummer: 623945-74-4
Molekulargewicht: 162.15 g/mol
InChI-Schlüssel: SNVMQTUATJLLIQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine is a heterocyclic compound that features a fused ring system combining imidazole and pyridine rings with a dioxole moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine typically involves cyclocondensation reactions. One common method includes the reaction of 2-pyridyl ketones with alkyl glyoxylates or aldehydes in the presence of magnesium nitride (Mg₃N₂) as a catalyst. This one-pot annulation strategy allows the formation of the desired compound with excellent yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclocondensation reactions using readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Substitution reactions often involve halogenating agents like bromine (Br₂) or chlorine (Cl₂).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the replacement of functional groups with new groups.

Wissenschaftliche Forschungsanwendungen

1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine has a wide range of scientific research applications, including:

Wirkmechanismus

The mechanism of action of 1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Imidazo[1,5-A]pyridine: A related compound with similar structural features but lacking the dioxole moiety.

    Imidazo[1,2-A]pyridine: Another related compound with a different arrangement of the fused rings.

Uniqueness

1,3-Dioxolo[4,5-D]imidazo[1,5-A]pyridine is unique due to the presence of the dioxole moiety, which imparts distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

623945-74-4

Molekularformel

C8H6N2O2

Molekulargewicht

162.15 g/mol

IUPAC-Name

4,6-dioxa-1,11-diazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraene

InChI

InChI=1S/C8H6N2O2/c1-6-2-9-4-10(6)3-8-7(1)11-5-12-8/h1-4H,5H2

InChI-Schlüssel

SNVMQTUATJLLIQ-UHFFFAOYSA-N

Kanonische SMILES

C1OC2=CC3=CN=CN3C=C2O1

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.